Tafenoquine succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimalarial Properties:

- Tafenoquine succinate belongs to a class of drugs called 8-aminoquinolines, which have been shown to be effective against the parasite that causes malaria, Plasmodium spp. Source: National Institutes of Health: )

- Unlike some other antimalarial medications, tafenoquine succinate has a long-lasting effect in the body, potentially allowing for single-dose or weekly dosing regimens. Source: National Institutes of Health: )

Areas of Research:

- Radical cure of Plasmodium vivax malaria: Tafenoquine succinate is being studied as a potential treatment to eliminate the dormant liver stages of Plasmodium vivax, preventing future relapses of the disease. Source: National Center for Biotechnology Information: )

- Prevention of malaria: Researchers are investigating the use of tafenoquine succinate as a preventive measure for travelers visiting areas with high malaria transmission. Source: National Center for Biotechnology Information: )

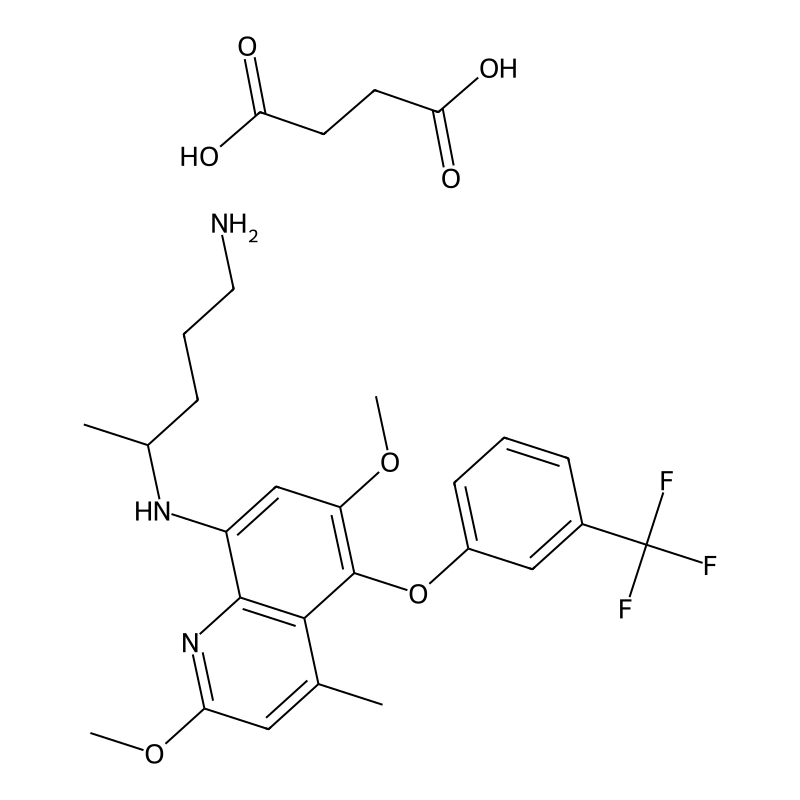

Tafenoquine succinate is an antimalarial compound classified as an 8-aminoquinoline derivative, primarily used for the prevention and treatment of malaria. The compound is administered orally and is known for its prolonged half-life, which allows for extended dosing regimens. Tafenoquine succinate is chemically represented as (±)-8-[(4-amino-1-methylbutyl) amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl) phenoxy]quinoline succinate, with a molecular formula of C24H28F3N3O3·C4H6O4 and a molecular weight of 581.6 g/mol as its succinate salt .

Redox Cycling and Reactive Metabolite Generation

Tafenoquine undergoes metabolic activation through cytochrome P450 2D6-mediated pathways, producing reactive metabolites that are essential for its antimalarial activity [1] [2]. The activation of tafenoquine requires the activity of cytochrome P450 2D6 liver microsomal enzyme, which produces the metabolite 5,6-ortho-quinone tafenoquine [1]. This metabolic conversion represents a critical step in generating the active species responsible for parasitocidal effects [11] [12].

The 5,6-ortho-quinone metabolite of tafenoquine has been detected in vivo, with concentrations highest in extensive metabolizer phenotypes [11] [12]. Research demonstrates that the 5,6-ortho-quinone species of tafenoquine was observed in both plasma and liver matrices, with the metabolite reaching maximum concentrations of 6.1 nanograms per milliliter in plasma and 172.6 nanograms per milliliter in liver tissue [12]. These metabolites are capable of redox cycling and generating oxidative stress that is responsible for tafenoquine radical cure activity [12].

The redox cycling mechanism involves the continuous reduction and oxidation of quinone metabolites, forming radical intermediates capable of transferring electrons to molecular oxygen [3] [17]. Through the cytochrome P450 2D6-mediated metabolic pathway, tafenoquine is metabolized to multiple hydroxylated species that are unstable and highly redox reactive [3]. These hydroxylated species are transformed into similarly reactive quinoneimine metabolites that can be converted back to the hydroxylated derivatives under aerobic conditions, causing redox cycling and accumulation of hydrogen peroxide [3].

The buildup of reactive oxygen species in parasite-infected hepatocytes may eventually lead to parasite death [3]. Studies have demonstrated that redox cycling generates semiquinonimine radicals that may target nucleophiles as well as alkylate parasite proteins and other biomolecules [3]. The generation of reactive oxygen species was measured using specific cell-permeating probes, revealing that tafenoquine at concentrations of 1, 5, and 10 micromolar induced significant reactive oxygen species production [18].

| Metabolite | Plasma Concentration (ng/mL) | Liver Concentration (ng/mL) | Half-life (hours) |

|---|---|---|---|

| 5,6-ortho-quinone tafenoquine | 6.1 | 172.6 | Not specified |

| Parent tafenoquine | Variable by dose | 80× plasma levels | 309-357 |

Inhibition of Hematin Polymerization in Blood Stages

Tafenoquine inhibits heme polymerase in blood stage parasites, which explains its activity against blood stages of parasites [1]. The mechanism involves interference with the formation of hemozoin, the crystalline form of heme that parasites use to detoxify free heme released during hemoglobin digestion [14] [15]. During the intraerythrocytic stage, Plasmodium parasites digest large quantities of red blood cell hemoglobin, utilizing the globin portion for nutritional requirements while releasing toxic heme as a byproduct [19].

The antimalarial quinolines are believed to work by blocking the polymerization of toxic heme released during hemoglobin proteolysis in intraerythrocytic Plasmodium falciparum [20]. Research demonstrates that tafenoquine associates with heme polymer through specific, saturable, and high-affinity binding [20]. The relative quinoline binding affinity for heme polymer rather than free heme correlates with disruption of heme polymerization [20].

Studies using synthetic hemozoin formation assays have quantified the inhibitory effects of various compounds [28]. The hematin polymerization assay serves as a high-throughput screen for identifying antimalarial pharmacophores [28]. Research has shown that compounds which inhibit hematin polymerization increase free hemin, which in the presence of hydrogen peroxide that abounds in parasite digestive vacuoles, catalyzes peroxidative reactions [15].

However, the hypothesized tafenoquine inhibition of hematin polymerization may be limited to blood-stage malaria parasites and unlikely explains the observed activity against other parasites that lack hemozoin formation pathways [4]. Different from Plasmodium parasites, some parasites lack not only the process for hematin polymerization but also the food vacuole where hemozoin crystals form [4].

| Compound Class | IC₅₀ Hematin Polymerization (μM) | IC₅₀ P. falciparum Growth (μM) | Activity Correlation |

|---|---|---|---|

| Chloroquine | 80 | 0.0125-0.45 | High |

| Tafenoquine | Not directly specified | 0.093-2.092 | Moderate |

| Triarylcarbinol | 30 | 0.97-1.16 | Moderate |

Dual Action on Liver Hypnozoites and Blood-Stage Parasites

Tafenoquine demonstrates activity against sporozoites, active liver schizonts, hypnozoites, erythrocytic asexual stages, and gametocytes of Plasmodium species [22]. The dual action mechanism involves different pathways for liver and blood-stage parasites, with cytochrome P450 2D6-dependent and independent components [3] [23].

During the dormant stage, Plasmodium parasites generally suppress metabolic and transcriptional activities while exhibiting transcriptionally active redox metabolism and heat shock protein 70 expression [3]. Tafenoquine and other 8-aminoquinolines have the capability to subvert cellular homeostasis in established hypnozoites [3]. The liver-specific protein 2 serves as an early molecular marker of liver stage development, with expression discriminating between dormant hypnozoites and early developing parasites [21].

Research demonstrates that liver-specific protein 2-negative hypnozoites were not sensitive to atovaquone and cytochrome inhibitors, but the 8-aminoquinoline tafenoquine was active against dormant liver-specific protein 2-negative hypnozoites at all time points tested [21]. Tafenoquine reduced 70%, 78%, and 83% of all hepatic forms at day 8, day 15, and day 21, respectively [21].

Deletion of the cytochrome P450 2D gene cluster abolished the causal prophylactic activity of tafenoquine in mice, yet this genetic deletion did not affect the ability of tafenoquine to inhibit blood-stage schizonts and gametocytes [3]. This suggests a cytochrome P450 2D-independent activity for blood stages [3]. A non-enzymatic activation of 8-aminoquinolines may exist, as primaquine incubated with human red blood cells could transform into the 5,6-ortho-quinone species [3].

Unlike primaquine where anti-relapse efficacy is affected by the cytochrome P450 2D6 metabolic activity status, plasma tafenoquine concentration and anti-relapse efficacy appear to be independent of cytochrome P450 2D6 activity [23]. Results indicate that cytochrome P450 2D6 does not affect plasma tafenoquine concentrations and the efficacy of tafenoquine in preventing Plasmodium vivax relapses [23].

| Stage | Tafenoquine Activity | Mechanism | CYP2D6 Dependence |

|---|---|---|---|

| Liver hypnozoites | High | Redox cycling, ROS generation | Dependent |

| Blood schizonts | Moderate | Hematin polymerization inhibition | Independent |

| Gametocytes | Moderate | Redox cycling | Independent |

| Sporozoites | High | Metabolic disruption | Dependent |

Emerging Insights from SARS-CoV-2 Protease Inhibition Studies

Recent research has identified tafenoquine as an inhibitor of the severe acute respiratory syndrome coronavirus 2 main protease, providing insights into additional mechanisms of action [6] [7]. Tafenoquine noncovalently binds to and reshapes the substrate-binding pocket of the main protease by altering the loop region near the catalytic cysteine residue, which blocks the catalysis of peptide substrates [6].

The crystal structure of severe acute respiratory syndrome coronavirus 2 main protease in complex with tafenoquine revealed that tafenoquine induces significant conformational changes in the protease and diminishes its activity [6] [8]. Specifically, tafenoquine reduces the alpha-helical content of the main protease, converting it into an inactive form [8]. The compound demonstrated an effective concentration of approximately 2.5 micromolar against severe acute respiratory syndrome coronavirus 2 [6].

Tafenoquine also inhibits human transmembrane protease serine 2, which triggers cell membrane fusion and uptake of severe acute respiratory syndrome coronavirus 2 [6]. Cell-based transmembrane protease serine 2 enzymatic assays revealed that tafenoquine blocked protease activity through competitive inhibition with an inhibition constant of 10.18 micromolar [6].

These studies demonstrate that tafenoquine exhibits antiviral activity at concentrations that are pharmacologically relevant and may be achievable in lung tissue [10]. In vitro testing in cells showed that tafenoquine interferes with infectious virus replication and reduces the yield of progeny virus [10]. The inhibition rate against viral ribonucleic acid production was approximately 51.9 to 54% with 2.5 micromolar tafenoquine at 48 hours post-infection [6].

Physiologically based pharmacokinetic modeling suggested that lung unbound concentrations of tafenoquine in patients may exceed the effective concentration for at least 8 weeks after administration [13]. Time-of-addition experiments were consistent with a different mechanism for tafenoquine compared to hydroxychloroquine [13].

| Target Protease | IC₅₀/Ki Value (μM) | Mechanism | Clinical Relevance |

|---|---|---|---|

| SARS-CoV-2 Main Protease | ~2.5 | Conformational change, competitive inhibition | Antiviral activity |

| TMPRSS2 | 10.18 | Competitive inhibition | Entry inhibition |

| Combined effect | Variable | Dual protease targeting | Enhanced antiviral efficacy |

- O-demethylation: Removal of methoxy groups from the molecule.

- N-dealkylation: The removal of alkyl groups from nitrogen atoms.

- N-oxidation: Introduction of oxygen into nitrogen-containing groups.

- Oxidative deamination: Removal of an amine group with the introduction of a carbonyl group.

These metabolic pathways are facilitated by cytochrome P450 enzymes, particularly CYP2D6, which convert tafenoquine into its active metabolite, 5,6 ortho quinone tafenoquine. This metabolite interacts with the malaria parasite's biochemical pathways to exert its antimalarial effects .

Tafenoquine exhibits significant biological activity as an antimalarial agent. Its mechanism of action involves the inhibition of the malaria parasite's ability to survive and reproduce within red blood cells. The compound's long half-life (approximately 14 to 15 days) allows for sustained therapeutic effects, making it suitable for both prophylactic and therapeutic use against malaria .

Adverse reactions reported include hemolytic anemia, methemoglobinemia, and various psychiatric effects such as sleep disturbances and depression .

Tafenoquine succinate is primarily indicated for:

- Malaria Prophylaxis: It is effective in preventing malaria in adults when taken continuously for up to six months.

- Malaria Treatment: It can be used in conjunction with other antimalarial agents for treating existing infections .

The drug's unique pharmacokinetic profile allows it to be utilized in settings where traditional short-course therapies may not be feasible.

Tafenoquine has been shown to interact with various drug transporters in the kidney, particularly inhibiting organic cation transporters such as OCT2 and MATE1. This inhibition can lead to increased exposure to co-administered medications that rely on these transporters for elimination. Clinical studies have indicated that caution should be exercised when combining tafenoquine with drugs like procainamide due to potential alterations in efficacy and safety profiles .

Several compounds share structural and functional similarities with tafenoquine succinate. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Primaquine | C15H16N2O | First-generation 8-aminoquinoline; shorter half-life; primarily used for radical cure of vivax malaria. |

| Chloroquine | C18H26ClN3 | Widely used antimalarial; different mechanism focusing on heme polymerization inhibition. |

| Mefloquine | C17H16F3N3O5 | Effective against multidrug-resistant strains; longer half-life than chloroquine but shorter than tafenoquine. |

| Atovaquone | C22H19ClO3 | Works by inhibiting mitochondrial electron transport; used in combination therapies. |

Tafenoquine stands out due to its prolonged half-life and the ability to provide extended prophylaxis against malaria, which differentiates it from other compounds that require more frequent dosing or have different mechanisms of action .

Historical Synthetic Routes and Limitations

The earliest documented synthesis route for tafenoquine involved a lengthy 16-step process, culminating in an extremely inefficient overall yield of merely 0.8%. This approach employed environmentally problematic methodologies, including the use of highly toxic arsenic pentoxide as a reagent. The toxicity profile of this reagent presented significant hazards for manufacturing personnel and created substantial environmental disposal challenges.

Following this initial approach, GlaxoSmithKline (GSK) developed an improved synthesis pathway comprising 11 steps that increased the overall yield to 14%. While representing substantial progress, this route still relied heavily on environmentally harmful organic solvents and maintained relatively low overall yields that impacted production economics. The process utilized xylene as a solvent during amide bond formation and employed phosphorus oxychloride (POCl₃) as both reagent and solvent in the deoxychlorination step.

A subsequent patent described an 8-stage synthesis compared to the previous 12-step process disclosed in U.S. Pat. No. 4,617,394, presenting further incremental improvements. However, each of these early manufacturing approaches possessed significant limitations:

- Excessive reliance on environmentally problematic organic solvents

- Utilization of toxic reagents with associated handling and disposal issues

- Low to moderate overall yields affecting economic viability

- Limited scalability for global distribution requirements

- High E-Factors (environmental factors) indicating significant waste generation

These limitations became increasingly problematic as environmental regulations grew more stringent, forcing pharmaceutical manufacturers to seek more sustainable processes. The need for economically viable and environmentally responsible manufacturing routes became particularly urgent given tafenoquine's potential global impact on malaria treatment.

Modern Streamlined Synthesis: 11-Step, 8-Pot Process

The synthesis pathway progresses through several key intermediates, utilizing strategic reaction combinations to minimize isolation steps and solvent use. The complete reaction sequence employs the following strategic elements:

- Neat reactions (solvent-free) for multiple transformations

- Strategic multi-step, one-pot processes

- Selective use of environmentally preferred solvents when necessary

- Catalytic rather than stoichiometric reagents where possible

- Efficient purification strategies that minimize solvent waste

The final stages of synthesis illustrate the efficiency of this approach. Tafenoquine (1) is obtained through reduction of the nitro group-containing biaryl ether intermediate 17 using 5 mol% Pd/C under hydrogen pressure at room temperature for 24 hours in 95% ethanol. Upon completion, the reaction mixture is filtered through Celite to remove the catalyst, followed by addition of succinic acid in ethanol to form tafenoquine succinate (2). The precipitated amine succinate salt is collected via filtration, providing the final product in 74% yield with 95% purity by HPLC over these final two steps.

An alternative Gabriel amine synthesis approach was also explored, utilizing hydrazinolysis of a phthalimide intermediate (15). While this route proved somewhat lower-yielding, it still provided the final tafenoquine succinate in 26% overall yield with >99% purity by HPLC.

Sustainable Chemistry Approaches: Reduced Solvent Use and Toxic Reagents

The modern synthesis of tafenoquine succinate embodies green chemistry principles through strategic implementation of sustainable approaches. Following Sheldon's philosophy that "the best solvent is no solvent," the process maximizes the use of neat reactions (solvent-free conditions). This approach not only reduces environmental impact but also simplifies purification processes and potentially enhances reaction efficiency.

Several key sustainable chemistry innovations stand out in the optimized synthesis:

Amide Bond Formation: The historical route utilized xylene as a solvent with ethylacetoacetate and triethanolamine at reflux temperature. In contrast, the modern approach employs solvent-free conditions at 95°C with TMD (tetramethylurea derivative) as the reagent, eliminating organic solvent waste entirely from this step.

Deoxychlorination: Previous methods relied on POCl₃ as both reagent and solvent, creating significant chlorinated waste streams. The improved synthesis utilizes recoverable toluene with minimal amounts of POCl₃, substantially reducing hazardous waste production.

S₍N₎Ar Reaction: The GSK route performed this nucleophilic aromatic substitution in DMSO at 100°C, resulting in black tar impurities that necessitated activated carbon treatment and toluene/hexane precipitation. The sustainable approach conducts this reaction under neat conditions at a lower temperature (75°C), eliminating both the solvent and the need for extensive purification.

Nitro Reduction: Alternative approaches explored the use of carbonyl iron powder (CIP) as a more environmentally benign reducing agent compared to traditional Pd/C catalyst systems.

These sustainable chemistry approaches directly address environmentally problematic steps from previous manufacturing routes, demonstrating that green chemistry principles can be successfully applied to complex pharmaceutical manufacturing processes without sacrificing yield or purity.

Comparative Analysis of Yield and E-Factor Efficiency

A comprehensive comparison between the historical GSK synthesis route and the modern sustainable approach reveals dramatic improvements in both yield and environmental efficiency. Table 1 presents comparative data highlighting key differences between these manufacturing processes.

Table 1. Comparison of Key Manufacturing Parameters Between GSK and Modern Sustainable Synthesis

The most striking improvement is the threefold increase in overall yield, from 14% to 42%. This enhancement dramatically improves production economics while simultaneously reducing waste generation through more efficient conversion of starting materials to final product.

Environmental impact assessment using Sheldon's E-Factor methodology reveals a fourfold reduction in the process E-Factor from 69 to 17. The E-Factor represents the ratio of waste mass generated to product mass, with lower values indicating more environmentally sustainable processes. An E-Factor of 69 for the GSK sequence was characteristic of environmentally problematic pharmaceutical processes that typically have E-Factors between 25 and 100. The reduction to an E-Factor of 17, while still leaving room for improvement, represents significant progress toward greener pharmaceutical manufacturing.

The complete E-factor (cEF) was determined following Roschangar's procedure for the three-step tandem sequence leading to compound 17, starting with 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (10). This analysis included aqueous waste streams in the calculation, providing a comprehensive picture of the process's environmental footprint.

Beyond metrics, the practical advantages of the sustainable route include:

- Elimination of environmentally egregious organic solvents

- Reduction of toxic reagent quantities

- Elimination of resource-intensive purification steps

- Simplified isolation procedures

- Enhanced safety profiles for manufacturing personnel

- Potentially lower production costs through improved efficiency and reduced waste management requirements

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

110-15-6 (Parent)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard;Environmental Hazard